{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride
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Overview
Description
{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2-methylphenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Final Compound: The final step involves the reaction of the intermediate with ethylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe to investigate cellular processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {2-[3-(2-Chlorophenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride
- {2-[3-(2-Fluorophenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride
- {2-[3-(2-Bromophenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride
Uniqueness
{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASEGJQKONAQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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